molecular formula C20H16O7 B1667687 Aversin CAS No. 34080-91-6

Aversin

Cat. No. B1667687
CAS RN: 34080-91-6
M. Wt: 368.3 g/mol
InChI Key: RJMVOYLRGJZYAO-GWNMQOMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aversin is a biochemical.

Scientific Research Applications

Neurotransmitter Regulation and Emotion

Research by Marcinkiewcz et al. (2016) highlights the role of serotonin in orchestrating aversive states through specific neural circuits. This study provides insights into how neurotransmitters like serotonin, often targeted by drugs like Aversin, are crucial in the regulation of emotions, particularly fear and anxiety (Marcinkiewcz et al., 2016).

Epigenetic Mechanisms in Aggression and Stress

Palumbo et al. (2018) discuss the epigenetic regulation of genes in response to aversive environments, including stress and aggression. This research is relevant to understanding how Aversin and similar drugs might interact with genetic factors in influencing behavior (Palumbo et al., 2018).

Cannabinoid Receptors and Aversion

A study by Tudge et al. (2015) investigates the neural effects of cannabinoids on reward and aversion, offering a perspective on how substances like Aversin might affect the brain's reward system and responses to aversive stimuli (Tudge et al., 2015).

Stress and the Dynorphin κ-Opioid System

Research by Land et al. (2008) reveals the role of the dynorphin κ-opioid system in encoding the dysphoric properties of chronic stress. This research is pertinent to the study of Aversin and its potential impact on stress-related responses (Land et al., 2008).

Reward and Aversion in Neuropsychiatric Disorders

Hu (2016) provides an overview of the functions of dopamine and serotonin systems in coding components of rewards, which is highly relevant to understanding the actions of drugs like Aversin in neuropsychiatric conditions (Hu, 2016).

properties

CAS RN

34080-91-6

Product Name

Aversin

Molecular Formula

C20H16O7

Molecular Weight

368.3 g/mol

IUPAC Name

(4S,8R)-18-hydroxy-2,16-dimethoxy-7,9-dioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),11,14(19),15,17-hexaene-13,20-dione

InChI

InChI=1S/C20H16O7/c1-24-8-5-10-14(12(21)6-8)18(23)16-11(17(10)22)7-13-15(19(16)25-2)9-3-4-26-20(9)27-13/h5-7,9,20-21H,3-4H2,1-2H3/t9-,20+/m0/s1

InChI Key

RJMVOYLRGJZYAO-GWNMQOMSSA-N

Isomeric SMILES

COC1=CC2=C(C(=C1)O)C(=O)C3=C(C4=C(C=C3C2=O)O[C@@H]5[C@H]4CCO5)OC

SMILES

COC1=CC2=C(C(=C1)O)C(=O)C3=C(C4=C(C=C3C2=O)OC5C4CCO5)OC

Canonical SMILES

COC1=CC2=C(C(=C1)O)C(=O)C3=C(C4=C(C=C3C2=O)OC5C4CCO5)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

aversin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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